

An In-depth Technical Guide to the Structure and Stereochemistry of Digalacturonic Acid

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Compound of Interest

Compound Name: *Digalacturonic acid*

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Introduction

Digalacturonic acid, a key component of pectic oligosaccharides (POS), is a disaccharide derived from the partial hydrolysis of pectin, a complex polysaccharide abundant in the primary cell walls of terrestrial plants.[1] Composed of two D-galacturonic acid units, this molecule is of significant interest to researchers in the fields of biochemistry, food science, and pharmacology due to its potential biological activities and its role as a building block for more complex carbohydrates. This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical characterization of **digalacturonic acid**.

Molecular Structure and Stereochemistry

Digalacturonic acid is fundamentally composed of two D-galacturonic acid monomers joined by a glycosidic bond.

IUPAC Nomenclature and Chemical Formula

The most common isomer of **digalacturonic acid** features an α -1,4 glycosidic linkage. Its systematic IUPAC name is (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

- Molecular Formula: $C_{12}H_{18}O_{13}$

- Molecular Weight: 370.26 g/mol

Monomeric Unit: D-Galacturonic Acid

The constituent monosaccharide, D-galacturonic acid, is a sugar acid and an oxidized form of D-galactose, with a carboxylic acid group at the C6 position.^[2] In solution, D-galacturonic acid exists as an equilibrium mixture of the open-chain aldehyde form and the more predominant cyclic pyranose forms (α and β anomers).^[1] The pyranose ring typically adopts a stable chair conformation.

Glycosidic Bond and Anomeric Configuration

The two D-galacturonic acid units in the most prevalent form of **digalacturonic acid** are linked by an α -1,4 glycosidic bond.^[1] This indicates that the anomeric carbon (C1) of the non-reducing galacturonic acid unit is in the α -configuration and is linked to the hydroxyl group at the C4 position of the adjacent galacturonic acid unit. The reducing end of the disaccharide can exist in both α and β anomeric forms due to mutarotation in aqueous solutions.

Stereoisomers

The stereochemistry of **digalacturonic acid** is defined by the configuration of its chiral centers. As it is derived from D-galacturonic acid, the relative stereochemistry of the hydroxyl groups on the pyranose rings is conserved. The key stereochemical variables are the α -configuration of the glycosidic bond and the anomeric configuration (α or β) at the reducing end of the molecule.

Physicochemical Properties

Quantitative data for **digalacturonic acid** is not as readily available as for its monomer. The following table summarizes the available data for both for comparative purposes.

Property	D-Galacturonic Acid	α -1,4-Digalacturonic Acid
Molecular Formula	C ₆ H ₁₀ O ₇	C ₁₂ H ₁₈ O ₁₃
Molar Mass (g/mol)	194.14[1]	370.26
Melting Point (°C)	166[3]	Data not readily available
Specific Rotation (°) (c in H ₂ O)	+107 (initial) to +51 (mutarotated)[4]	Data not readily available
Deprotonated Molecular Ion (m/z) in ESI-MS	193[5]	369[5]

Experimental Protocols

The following sections detail the methodologies for the production, purification, and characterization of **digalacturonic acid**.

Production of Digalacturonic Acid by Enzymatic Hydrolysis of Pectin

This protocol describes the controlled enzymatic depolymerization of pectin to yield a mixture of oligogalacturonides, including **digalacturonic acid**.

Materials:

- Pectin (e.g., from citrus peel or apple pomace)
- Pectin methylesterase (PME)
- Endo-polygalacturonase (endo-PG)
- Exo-polygalacturonase (exo-PG)
- Sodium acetate buffer (0.1 M, pH 4.5)
- Sodium hydroxide (for pH adjustment)

- Hydrochloric acid (for pH adjustment)

Procedure:

- Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved.
- De-esterification: Add PME to the pectin solution. Incubate at 37°C for 2-4 hours with gentle agitation to remove methyl ester groups.
- Enzymatic Hydrolysis: Adjust the pH of the de-esterified pectin solution to 4.5. Add a mixture of endo-PG and exo-PG. The ratio of these enzymes can be varied to optimize the yield of **digalacturonic acid**. Incubate the reaction mixture at 40-50°C for a predetermined time (e.g., 2-24 hours), which should be optimized based on the desired product profile.
- Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.
- Clarification: Centrifuge the mixture to remove any insoluble material. The supernatant contains a mixture of oligogalacturonides.

Purification of Digalacturonic Acid

Materials:

- Supernatant from enzymatic hydrolysis
- Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2 or Sephadex G-25)
- Deionized water (as eluent)
- Fraction collector
- Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
- Developing solvent for TLC (e.g., butanol:acetic acid:water, 2:1:1 v/v/v)
- Staining reagent for TLC (e.g., naphthol-sulfuric acid)

Procedure:

- **Size-Exclusion Chromatography:** Concentrate the supernatant and load it onto a pre-equilibrated SEC column. Elute with deionized water at a constant flow rate.
- **Fraction Collection:** Collect fractions of a defined volume using a fraction collector.
- **Fraction Analysis:** Analyze the collected fractions for the presence of **digalacturonic acid** using TLC. Spot a small aliquot of each fraction onto a TLC plate alongside a **digalacturonic acid** standard (if available).
- **Pooling and Lyophilization:** Pool the fractions containing pure **digalacturonic acid** and lyophilize to obtain a solid sample.

Characterization of Digalacturonic Acid

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution 1D and 2D NMR data for α -1,4-**digalacturonic acid** are not readily available in public databases, the general approach to its characterization would involve the following:

- **Sample Preparation:** Dissolve the lyophilized sample in deuterium oxide (D_2O).
- **1H NMR Spectroscopy:** The 1H NMR spectrum would be expected to show characteristic signals for the anomeric protons of both the reducing and non-reducing units, as well as signals for the other ring protons. The coupling constants between adjacent protons can provide information about the stereochemistry of the hydroxyl groups.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum would display signals for each of the 12 carbon atoms. The chemical shifts of the anomeric carbons and the carbons involved in the glycosidic linkage are particularly informative for confirming the structure.
- **2D NMR Spectroscopy (COSY, HSQC, HMBC):** These experiments would be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the α -1,4 glycosidic linkage through the observation of correlations between the anomeric proton of the non-reducing unit and the C4 of the reducing unit.

4.3.2. Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water/methanol) for electrospray ionization (ESI).
- ESI-MS Analysis: In negative ion mode, **digalacturonic acid** is expected to show a prominent deprotonated molecule $[M-H]^-$ at m/z 369.[5]
- Tandem MS (MS/MS): Fragmentation of the $[M-H]^-$ ion would yield characteristic product ions resulting from glycosidic bond cleavage (B and Y ions) and cross-ring cleavages (X ions), which can be used to confirm the sequence and linkage of the galacturonic acid units.

Biological Pathways and Relationships

Digalacturonic acid is an intermediate in the microbial degradation of pectin. The following diagram illustrates the fungal catabolic pathway of D-galacturonic acid, the monomeric unit of **digalacturonic acid**.



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Caption: Fungal catabolic pathway of D-galacturonic acid.

Conclusion

Digalacturonic acid is a disaccharide of significant interest due to its prevalence in nature as a component of pectin and its potential applications in various scientific fields. This guide has provided a detailed overview of its structure, stereochemistry, and methods for its production and characterization. While some physicochemical data for the dimer remain to be fully elucidated and published in readily accessible formats, the information presented here serves

as a valuable resource for researchers and professionals working with this important carbohydrate. Further research into the specific biological activities of **digalacturonic acid** and the development of more detailed analytical data will undoubtedly expand its potential applications in the future.

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